molecular formula C14H12N2S B12933620 6-(o-Tolyl)benzo[d]thiazol-2-amine

6-(o-Tolyl)benzo[d]thiazol-2-amine

Cat. No.: B12933620
M. Wt: 240.33 g/mol
InChI Key: USNXUMCZMLKJHX-UHFFFAOYSA-N
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Description

6-(o-Tolyl)benzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(o-Tolyl)benzo[d]thiazol-2-amine can be achieved through various synthetic pathways. One common method involves the reaction of aniline with acetic acid in the presence of bromine and ammonium thiocyanate, leading to the formation of 2-amino-6-thiocyanato benzothiazole . Other synthetic routes include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(o-Tolyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, ammonium thiocyanate, and various oxidizing and reducing agents. Reaction conditions often involve acidic or basic environments, elevated temperatures, and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles, which can have enhanced biological activities .

Scientific Research Applications

6-(o-Tolyl)benzo[d]thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(o-Tolyl)benzo[d]thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, benzothiazole derivatives have been shown to inhibit quorum sensing in bacteria, which is crucial for controlling bacterial virulence and biofilm formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(o-Tolyl)benzo[d]thiazol-2-amine is unique due to the presence of the o-tolyl group, which can enhance its biological activity and specificity compared to other benzothiazole derivatives .

Properties

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

6-(2-methylphenyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C14H12N2S/c1-9-4-2-3-5-11(9)10-6-7-12-13(8-10)17-14(15)16-12/h2-8H,1H3,(H2,15,16)

InChI Key

USNXUMCZMLKJHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC3=C(C=C2)N=C(S3)N

Origin of Product

United States

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